7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with phenylacetyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound often employs high-purity reagents and stringent reaction conditions to ensure consistency and yield. The process is typically carried out in cleanroom environments to prevent contamination, and the final product undergoes rigorous quality control checks to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines.
Scientific Research Applications
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its potential therapeutic effects.
Medicine: Research focuses on its anxiolytic and sedative properties, exploring its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepin-2-one is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its methyl and phenyl substitutions contribute to its unique binding affinity and efficacy at GABA receptors, differentiating it from other benzodiazepines.
Properties
CAS No. |
90156-46-0 |
---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one |
InChI |
InChI=1S/C16H16N2O/c1-11-7-8-15-13(9-11)14(10-17-16(19)18-15)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3,(H2,17,18,19) |
InChI Key |
USNAAUWVRRRGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)NCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.